1-(3-Methoxybenzyl)-5-aminobenzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
177843-59-3 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C15H15N3O/c1-19-13-4-2-3-11(7-13)9-18-10-17-14-8-12(16)5-6-15(14)18/h2-8,10H,9,16H2,1H3 |
InChI Key |
OBYDUTZXJBIYSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C2C=CC(=C3)N |
Origin of Product |
United States |
In Vitro Biological Activity Profiling of 1 3 Methoxybenzyl 5 Aminobenzimidazole and Its Derivatives
In Vitro Antiproliferative and Cytotoxic Activities
There is no publicly available scientific literature detailing the in vitro antiproliferative and cytotoxic activities of 1-(3-Methoxybenzyl)-5-aminobenzimidazole.
Screening against Cancer Cell Lines
No data from in vitro screening of this compound against any cancer cell lines has been found. Therefore, information regarding its efficacy, such as IC50 values, against specific cancer cell types is not available.
Data Table: In Vitro Antiproliferative Activity of this compound against various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Data Not Available | Data Not Available | Data Not Available |
Mechanisms of Cellular Inhibition (e.g., enzyme inhibition, microtubule disruption)
Due to the absence of studies on the antiproliferative effects of this compound, its mechanism of cellular inhibition remains uninvestigated. There is no information regarding its potential to induce apoptosis, cause cell cycle arrest, or inhibit specific cellular targets such as enzymes or structural proteins like microtubules.
In Vitro Antimicrobial Activities
There is no available research in the scientific literature that has evaluated the in vitro antimicrobial activities of this compound.
Antibacterial Efficacy against Gram-Positive Organisms
No studies have been published that report on the antibacterial activity of this compound against Gram-positive bacteria. As a result, there is no data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) for any Gram-positive bacterial species.
Data Table: In Vitro Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Data Not Available | Data Not Available |
Antibacterial Efficacy against Gram-Negative Organisms
Similarly, there is a lack of published scientific data concerning the in vitro efficacy of this compound against Gram-negative bacteria. Its potential to inhibit the growth of or kill these types of bacteria has not been documented.
Data Table: In Vitro Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Data Not Available | Data Not Available |
Antifungal Properties
The potential antifungal properties of this compound have not been explored in any published scientific studies. There is no available information regarding its activity against any fungal species.
Data Table: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
| Data Not Available | Data Not Available |
In Vitro Antiviral Activities
The benzimidazole (B57391) core is a constituent of several antiviral agents, prompting research into the antiviral potential of its various derivatives against a range of human pathogens, including both DNA and RNA viruses.
Evaluation against DNA and RNA Viruses
Notably, several compounds derived from 2-benzylbenzimidazole displayed significant activity. nih.gov This suggests that the N-benzyl substituent, a feature shared with this compound, may be a key contributor to antiviral efficacy. One study reported that certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles exhibited potent activity against RSV, with EC50 values as low as 20 nM. nih.gov Furthermore, some of these compounds were moderately active against the RNA viruses BVDV and Yellow Fever Virus (YFV), as well as the DNA virus Herpes Simplex Virus type 1 (HSV-1). nih.gov
Another area of significant interest has been the activity of benzimidazole derivatives against Hepatitis C Virus (HCV), an RNA virus. Certain benzimidazole-based inhibitors have been shown to strongly inhibit HCV RNA-dependent RNA polymerase (RdRP) with IC50 values around 0.25 µM. nih.gov
The following table summarizes the in vitro antiviral activities of some representative benzimidazole derivatives against various DNA and RNA viruses.
| Compound/Derivative Class | Virus | Virus Type | Assay | Activity (EC50/IC50) | Reference |
| 2-Benzylbenzimidazole Derivatives | Coxsackievirus B5 (CVB-5) | RNA | Plaque Reduction | 9-17 µM | nih.gov |
| 2-Benzylbenzimidazole Derivatives | Respiratory Syncytial Virus (RSV) | RNA | Cytopathic Effect | 5-15 µM | nih.gov |
| 1-Substituted Benzimidazoles | Respiratory Syncytial Virus (RSV) | RNA | Cytopathic Effect | as low as 20 nM | nih.gov |
| Benzimidazole-based Inhibitors | Hepatitis C Virus (HCV) RdRp | RNA | Enzyme Inhibition | ~0.25 µM | nih.gov |
Enzyme Inhibition Studies
Beyond their antiviral properties, benzimidazole derivatives have been extensively investigated as inhibitors of various host and pathogen enzymes, highlighting their potential in treating a range of diseases, including cancer and inflammatory conditions.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, and their inhibition is a key strategy in cancer therapy. Substituted benzimidazole derivatives have emerged as a significant class of PARP-1 inhibitors. nih.govnih.gov Research in this area has led to the development of potent inhibitors with IC50 values in the nanomolar range.
One study detailed the design and synthesis of novel 1H-benzo[d]imidazole-4-carboxamide derivatives that exhibited strong PARP-1 inhibitory activity. nih.gov Several of these compounds displayed IC50 values in the single or double-digit nanomolar range. For example, a particularly potent derivative, compound 10a , showed an IC50 of 6.7 nM against PARP-1. nih.gov Another study on 2-phenyl-1H-benzo[d]imidazole-4-carboxamide derivatives also identified compounds with potent PARP-1 inhibition, with one derivative, 14p , having an IC50 of 0.023 µM. nih.gov
The table below presents the PARP-1 inhibitory activity of selected benzimidazole derivatives.
| Derivative Class | Compound | PARP-1 IC50 | Reference |
| 1H-Benzo[d]imidazole-4-carboxamides | Compound 10a | 6.7 nM | nih.gov |
| 1H-Benzo[d]imidazole-4-carboxamides | Compound 11e | 15.2 nM | nih.gov |
| 2-Phenyl-1H-benzo[d]imidazole-4-carboxamides | Compound 14p | 0.023 µM | nih.gov |
| 2-Phenyl-1H-benzo[d]imidazole-4-carboxamides | Compound 14q | 0.036 µM | nih.gov |
Kinase Inhibition (e.g., EGFR, Lck)
The benzimidazole scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy for their ability to block the signaling pathways that drive tumor growth. nih.gov These derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have reported on benzimidazole derivatives as potent EGFR inhibitors. One recent study on benzimidazole-based derivatives identified a compound, 4e , with an EGFR inhibitory IC50 of 0.09 µM, which is comparable to the reference drug erlotinib (B232) (IC50 = 0.08 µM). mdpi.com Another derivative, 4c , also showed strong inhibition with an IC50 of 0.11 µM. mdpi.com While not a benzimidazole, a study on a structurally related pyrrolopyridine scaffold found that a 3-methoxybenzylamine (B130926) substituent was favorable for EGFR inhibition, suggesting that the 3-methoxybenzyl group on this compound could contribute to similar activity.
Lymphocyte-specific tyrosine kinase (Lck) Inhibition: Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell signaling, making it a target for autoimmune diseases and some cancers. A series of 4-amino-6-benzimidazole-pyrimidines were designed and found to be potent Lck inhibitors, with several compounds exhibiting single-digit nanomolar IC50 values in both biochemical and cellular assays. nih.gov
The following table summarizes the kinase inhibitory activities of representative benzimidazole derivatives.
| Derivative Class | Kinase Target | Compound | IC50 | Reference |
| Benzimidazole-based derivatives | EGFR | Compound 4e | 0.09 µM | mdpi.com |
| Benzimidazole-based derivatives | EGFR | Compound 4c | 0.11 µM | mdpi.com |
| 4-Amino-6-benzimidazole-pyrimidines | Lck | Not specified | Single-digit nM | nih.gov |
Cyclooxygenase (COX) and Lipoxygenase Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators. Inhibitors of these enzymes are widely used as anti-inflammatory drugs.
Cyclooxygenase (COX) Inhibition: Benzimidazole derivatives have been investigated as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. A study on novel benzimidazole derivatives identified several compounds with potent and selective COX-2 inhibition. For example, compound 6 showed a COX-2 IC50 of 0.13 µM with a high selectivity index over COX-1. researchgate.net
Lipoxygenase (LOX) Inhibition: The 5-lipoxygenase (5-LOX) enzyme is a target for anti-inflammatory and anti-allergic drugs. A study of 2-substituted benzimidazol-4-ols revealed potent 5-LOX inhibitory activity. researchgate.net Notably, a compound with a 2-(4-methoxybenzyl) substituent, structurally similar to the title compound, was among the active derivatives. While specific IC50 values were not provided in the abstract, the study highlighted the importance of the methoxylated benzyl (B1604629) group for activity. researchgate.net Another study on benzimidazole-thiazole hybrids reported dual inhibition of COX-2 and 15-lipoxygenase (15-LOX), with compound 15b showing a 15-LOX IC50 of 1.67 µM. nih.gov
The table below presents the COX and LOX inhibitory activities of selected benzimidazole derivatives.
| Derivative Class | Enzyme Target | Compound | IC50 | Reference |
| Benzimidazole Derivatives | COX-2 | Compound 6 | 0.13 µM | researchgate.net |
| Benzimidazole Derivatives | COX-2 | Compound 9 | 0.15 µM | researchgate.net |
| Benzimidazole-thiazole Hybrids | 15-LOX | Compound 15b | 1.67 µM | nih.gov |
| Benzimidazole-thiazole Hybrids | 15-LOX | Phenyl thiosemicarbazone 14 | 2.34 µM | nih.gov |
Antioxidative Properties In Vitro
The in vitro antioxidant potential of various benzimidazole derivatives has been a subject of significant scientific investigation. These studies employ a range of assays to determine the ability of these compounds to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. While direct antioxidant data for this compound is not extensively documented in publicly available research, the broader family of benzimidazole derivatives has demonstrated notable antioxidant activities through various mechanisms.
Researchers have utilized several in vitro methods to evaluate the antioxidant capacity of newly synthesized benzimidazole derivatives. mdpi.com Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC). bas.bgnih.govni.ac.rs These tests measure the ability of the compounds to donate an electron or a hydrogen atom to neutralize free radicals. bas.bg
For instance, a study on new benzimidazole-2-thione hydrazone derivatives assessed their radical scavenging potential using both ABTS and DPPH assays. The results indicated that the compounds' effectiveness varied based on their structural differences. bas.bg All tested compounds in that study demonstrated an ability to diminish the concentration of ABTS radicals. bas.bg Another study investigating 2-aryl-1-arylmethyl-1H-benzimidazole derivatives found them to be reactive towards the DPPH radical and to possess considerable reducing ability. researchgate.net
The structural features of benzimidazole derivatives play a crucial role in their antioxidant activity. The presence and position of substituent groups on the benzimidazole ring and any attached aryl moieties can significantly influence their radical scavenging capabilities. For example, research has shown that the introduction of hydroxyl groups on an aryl ring attached to the benzimidazole hydrazone structure can enhance antioxidant capacity. nih.gov Specifically, a derivative with a second hydroxy group at the 4-position showed an approximately 8-fold increase in antioxidant capacity compared to its 2-hydroxyphenyl counterpart. nih.gov Similarly, benzimidazoles substituted at the 2-position containing free hydroxyl groups have displayed significant antioxidant activity, including free radical trapping and inhibition of lipid peroxidation. mdpi.com
Lipid peroxidation is a critical marker of oxidative damage to cell membranes, and its inhibition is a key indicator of antioxidant potential. nih.gov In one study, the inhibitory activity of several benzimidazole derivatives on rat liver microsomal lipid peroxidation (LPO) was evaluated. The results showed that most of the synthesized compounds exhibited LPO inhibitory activity, with one particular compound bearing a p-bromophenyl substituent at the second position of the benzimidazole ring causing a 57% inhibition of LPO level. nih.gov
The following table summarizes the in vitro antioxidant activities of some representative benzimidazole derivatives from various studies.
| Compound Class | Assay | Activity | Reference |
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Lipid Peroxidation Inhibition | 15-57% inhibition | nih.gov |
| Benzimidazole-2-thione hydrazone derivatives | ABTS Radical Scavenging | All compounds showed scavenging effect | bas.bg |
| Benzimidazole hydrazones with phenolic groups | DPPH Radical Scavenging | Hydroxy groups on the aryl ring increased activity | nih.gov |
| 2-(1H-1,3-benzodiazol-2-yl) phenol | DPPH, Reducing Power, β-carotene bleaching, TBARS | Showed significant antioxidant potential | mdpi.com |
| 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol | DPPH, Reducing Power, β-carotene bleaching, TBARS | Showed significant antioxidant potential | mdpi.com |
Other Reported In Vitro Biological Activities of Benzimidazole Derivatives
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov Beyond their antioxidant properties, benzimidazole derivatives have been reported to exhibit a diverse range of in vitro biological activities, making them a focal point for drug discovery and development. ekb.egisca.in
Antimicrobial Activity: A significant body of research has focused on the antibacterial and antifungal properties of benzimidazole derivatives. isca.in For example, newly synthesized coumarin-benzimidazole derivatives have demonstrated better antibacterial activity against P. aeruginosa than standard reference drugs. The position and nature of substituents on the benzimidazole ring have been shown to influence the antimicrobial spectrum and potency. isca.in
Anticancer Activity: Benzimidazole derivatives have shown promising in vitro antiproliferative activity against various human cancer cell lines. mdpi.com Some 2-arylbenzimidazoles are known to bind to different tyrosine kinases, which is a mechanism of interest for anticancer drug development. Chrysin benzimidazole derivatives, for instance, have demonstrated strong anti-proliferative activity against MFC cells and induced apoptosis in a dose-dependent manner.
Anti-inflammatory Activity: The anti-inflammatory potential of benzimidazole derivatives has been evaluated through in vitro assays. nih.gov Certain 2-substituted benzimidazole derivatives have shown IC50 values lower than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay, which is used to assess anti-inflammatory effects. nih.gov
Antiviral Activity: The benzimidazole nucleus is a key component of several antiviral agents. Research has demonstrated the in vitro efficacy of various derivatives against a range of viruses. isca.in
Antiparasitic and Antiprotozoal Activity: Benzimidazole derivatives are well-established as effective antiparasitic agents. Their in vitro activity against various parasites, including Leishmania donovani, has been documented.
The versatility of the benzimidazole ring allows for the synthesis of a vast number of derivatives with a wide spectrum of biological activities. The following table provides a summary of some of the other reported in vitro biological activities of this class of compounds.
| Biological Activity | Target/Assay | Example of Active Derivative Class | Reference |
| Antibacterial | P. aeruginosa | Coumarin-benzimidazole derivatives | |
| Anticancer | MFC cancer cell line | Chrysin benzimidazole derivatives | |
| Anti-inflammatory | Luminol-enhanced chemiluminescence | 2-substituted benzimidazole derivatives | nih.gov |
| Antiprotozoal | Leishmania donovani amastigotes | 2-arylbenzimidazole derivatives | |
| Antifungal | Various fungal strains | General benzimidazole derivatives | nih.gov |
| Antiviral | Various viruses | General benzimidazole derivatives | isca.in |
The extensive research into the in vitro biological activities of benzimidazole derivatives underscores the therapeutic potential of this heterocyclic system. ekb.eg
Structure Activity Relationship Sar Investigations of 1 3 Methoxybenzyl 5 Aminobenzimidazole Derivatives
Influence of the N1-Methoxybenzyl Substituent on Biological Activity
The substituent at the N1 position of the benzimidazole (B57391) ring plays a crucial role in orienting the molecule within the binding sites of its biological targets. The 1-benzyl group, in particular, is known to enhance the anti-inflammatory and kinase inhibitory actions of benzimidazole derivatives. nih.gov
The placement of the methoxy (B1213986) group on the N1-benzyl ring is a key determinant of biological activity. While direct comparative data for 1-(3-Methoxybenzyl)-5-aminobenzimidazole is limited in publicly available research, general SAR principles for related benzimidazole kinase inhibitors indicate that the methoxy position significantly impacts potency. For instance, moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) can alter the molecule's conformation and its ability to form key interactions, such as hydrogen bonds or van der Waals forces, with a target protein.
Table 1: Impact of Methoxy Group Positional Isomerism on Hypothetical Kinase Inhibition
| Compound | N1-Substituent | Hypothetical IC50 (nM) |
|---|---|---|
| 1a | 1-(2-Methoxybenzyl) | 75 |
| 1b | 1-(3-Methoxybenzyl) | 25 |
| 1c | 1-(4-Methoxybenzyl) | 50 |
Note: This table is illustrative, based on general SAR principles for kinase inhibitors, as specific comparative data for these 5-aminobenzimidazole (B183301) analogs was not available in the searched literature.
Modifications to the benzyl (B1604629) ring itself, beyond the methoxy group, are critical for optimizing activity. The introduction of additional substituents or the replacement of the phenyl ring with other aromatic systems can fine-tune the compound's properties. For example, adding small, electron-withdrawing groups like halogens (e.g., fluorine, chlorine) to the benzyl ring can enhance binding affinity through new interactions. Conversely, larger substituents may reduce activity due to steric clashes within the binding pocket. SAR studies on other N-benzyl benzimidazoles have shown that such modifications can lead to orders-of-magnitude differences in potency. nih.gov
Role of the C5-Amino Group on Biological Efficacy
The substituent at the C5 position of the benzimidazole ring is pivotal for activity and selectivity. This position often engages in crucial hydrogen bonding interactions with the target protein.
The C5-amino group is a key pharmacophoric feature, acting as a hydrogen bond donor. Its presence is often essential for potent biological activity, particularly in kinase inhibitors where it can interact with backbone carbonyls in the hinge region of the ATP binding site.
Derivatization of this amino group, for instance, through acylation to form an amide or alkylation, can significantly alter the compound's biological profile. Acylation can introduce additional interaction points or alter the electronic properties of the benzimidazole ring. However, such modifications can also lead to a loss of the critical hydrogen bond donor capability, potentially reducing potency. The optimal nature of this derivatization is highly dependent on the specific topology of the target's binding site.
Table 2: Effect of C5-Amino Group Derivatization on Hypothetical Biological Activity
| Compound | C5-Substituent | Hypothetical Activity (% Inhibition @ 1µM) |
|---|---|---|
| 2a | -NH2 | 85% |
| 2b | -NHCOCH3 (Acetamide) | 60% |
| 2c | -N(CH3)2 | 40% |
Note: This table is illustrative, based on established SAR trends for benzimidazole-based inhibitors, as specific data for these 1-(3-methoxybenzyl) analogs was not available in the searched literature.
Replacing the C5-amino group with other substituents provides insight into the structural requirements for activity. For example, substituting the amino group with a nitro group (-NO2), a common synthetic precursor, typically results in a significant decrease in inhibitory potency against many kinases, as the nitro group is a hydrogen bond acceptor rather than a donor and possesses different electronic properties. nih.gov Studies on related benzimidazoles have shown that other C5-substituents like halogens or small alkyl groups also fail to replicate the high-affinity interactions of the amino group, often leading to a substantial loss of efficacy. nih.gov The presence of a hydrogen bond donating group at this position is a recurring theme in the SAR of many potent benzimidazole-based inhibitors.
Modifications to the Benzimidazole Core Structure
While the substituents at N1 and C5 are critical, modifications to the benzimidazole scaffold itself can also modulate activity. Introducing substituents at other positions, such as C2, C4, C6, or C7, can influence the molecule's electronics, solubility, and metabolic stability. For instance, substitution at the C2 position is a common strategy to explore additional binding interactions. However, any modification to the core ring system must be carefully considered, as it can alter the fundamental geometry of the molecule and disrupt the established binding mode conferred by the N1-methoxybenzyl and C5-amino groups. General SAR studies on benzimidazoles have consistently shown that substitutions at the N1, C2, C5, and C6 positions have the most significant impact on biological activity. nih.gov
Computational Chemistry and Molecular Modeling Studies of 1 3 Methoxybenzyl 5 Aminobenzimidazole
Density Functional Theory (DFT) Calculations
There is a lack of published research detailing Density Functional Theory (DFT) calculations specifically for 1-(3-Methoxybenzyl)-5-aminobenzimidazole. Therefore, no data is available for its electronic structure or reactivity descriptors.
Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)
No specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the resulting band gap for this compound have been reported in the scientific literature.
Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity)
Similarly, reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity, which are derived from HOMO and LUMO energies, have not been calculated and reported for this specific compound.
Molecular Docking Simulations
Molecular docking studies are crucial for predicting the interaction of a ligand with a target protein. However, no specific molecular docking simulations for this compound with receptors such as DNA Gyrase B, PARP, or various kinases have been published.
Ligand-Protein Binding Interactions with Target Receptors
While other benzimidazole (B57391) derivatives have been investigated as inhibitors for targets like DNA gyrase and PARP, the specific binding interactions of this compound remain uncharacterized.
Prediction of Binding Affinities and Modes
Without dedicated docking studies, there are no available predictions of binding affinities (e.g., docking scores) or detailed binding modes that would describe the specific interactions between this compound and the active sites of these protein targets.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which focuses on the HOMO and LUMO to understand chemical reactivity and electronic transitions, has not been specifically conducted or reported for this compound in the available literature.
Pharmacophore Modeling for Activity Prediction
No studies detailing the use of pharmacophore modeling to predict the biological activity of this compound are present in the available literature. While pharmacophore modeling is a common technique in drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, this approach has not been specifically applied to or reported for this particular molecule.
Computational Design of Novel Derivatives
Similarly, there is no available research that describes the computational design of novel derivatives based on the this compound scaffold. The process of computationally designing new molecules, which often involves techniques such as structure-activity relationship (SAR) analysis and in silico screening of virtual libraries, has not been documented for this specific compound.
Conclusion and Future Research Directions
Summary of Key Findings on 1-(3-Methoxybenzyl)-5-aminobenzimidazole
While comprehensive research dedicated specifically to this compound is not extensively documented in publicly accessible literature, an analysis of its constituent chemical motifs provides a strong rationale for its potential as a biologically active compound. The benzimidazole (B57391) scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents. rsc.orgnih.govnih.gov Benzimidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties. nih.govnih.govnih.gov
The structure of this compound can be deconstructed into three key components, each contributing to its potential pharmacological profile:
The Benzimidazole Core : This bicyclic system, consisting of fused benzene (B151609) and imidazole (B134444) rings, is structurally similar to natural purines, allowing it to interact with a variety of biological targets. nih.govnih.gov Its versatility and broad bioactivity have made it a focal point of drug discovery for decades. rsc.orgnih.gov
The 5-Amino Group : The amino substituent at the 5-position can serve as a crucial pharmacophore for biological activity or as a reactive handle for further chemical derivatization to create analogues with modulated properties. smolecule.com For instance, the parent compound, 5-aminobenzimidazole (B183301), has been investigated for activities such as the inhibition of gastric acid secretion. smolecule.com
The N-1 Substituted 3-Methoxybenzyl Group : Substitutions at the N-1 position of the benzimidazole ring are known to significantly influence the compound's biological activity. ijpsjournal.commedcraveonline.com The benzyl (B1604629) group can affect the molecule's spatial arrangement and binding capabilities, while the methoxy (B1213986) substituent can alter its electronic properties, lipophilicity, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile. nih.govijpsjournal.com
Given these structural features, this compound represents a promising, yet underexplored, scaffold. Its potential bioactivity is inferred from the extensive body of research on related benzimidazole derivatives, but dedicated experimental studies are necessary to elucidate its specific properties and therapeutic potential.
Challenges and Opportunities in Benzimidazole Research
The field of benzimidazole research, despite its long history and numerous successes, faces several challenges that researchers must overcome. However, these challenges also create significant opportunities for innovation and the development of next-generation therapeutics. nih.govimpactfactor.org
| Category | Key Aspects |
| Challenges | Drug Resistance: The emergence of resistance in microbes and cancer cells to existing benzimidazole-based drugs is a major concern, necessitating the development of novel compounds with different mechanisms of action. nih.govnih.govSynthesis Complexity: Some synthetic routes for complex benzimidazole derivatives can be tedious, expensive, and may not align with the principles of green chemistry. nih.govPharmacokinetic Limitations: Poor aqueous solubility is a common issue with benzimidazole compounds, which can lead to low oral bioavailability, rapid metabolism, and short half-lives, thereby limiting their clinical efficacy. ijpsjournal.comToxicity Concerns: Off-target effects and potential toxicity are critical hurdles that require thorough investigation to ensure the safety of new benzimidazole derivatives. impactfactor.orgresearchgate.net |
| Opportunities | Multi-Target Therapies: Designing benzimidazole derivatives that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases like cancer. nih.govresearchgate.netNanotechnology Integration: The use of nanotechnology-based drug delivery systems can help overcome pharmacokinetic challenges by improving solubility, enabling controlled release, and enhancing the targeting of benzimidazole compounds to their sites of action. impactfactor.orgresearchgate.netGreen Chemistry Approaches: The development and adoption of sustainable and environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of eco-friendly solvents, present a significant opportunity. nih.govimpactfactor.orgExploration of Natural Sources: Nature remains a rich source of chemical diversity, and exploring natural products may lead to the discovery of novel benzimidazole scaffolds with unique biological activities. impactfactor.orgresearchgate.net |
Addressing these challenges through innovative research strategies will unlock the full therapeutic potential of the benzimidazole scaffold.
Prospective Research Avenues for this compound Analogues
Future research on this compound should focus on the systematic design, synthesis, and biological evaluation of its analogues. A multi-pronged approach integrating modern synthetic chemistry, biological screening, and computational modeling will be essential.
The creation of a diverse library of analogues of this compound is crucial for establishing structure-activity relationships (SAR). researchgate.net Modern synthetic methodologies can facilitate this process with greater efficiency and sustainability compared to traditional methods.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often leading to higher yields and cleaner products, which is advantageous for rapid library synthesis. medcraveonline.comresearchgate.net
One-Pot Reactions: These procedures, where multiple reaction steps are performed in a single vessel without isolating intermediates, improve efficiency and reduce waste. medcraveonline.comresearchgate.net
Novel Catalytic Systems: The use of advanced catalysts, such as metal nanoparticles or biocatalysts, can provide access to novel benzimidazole structures and improve the environmental footprint of the synthesis. researchgate.netrsc.org
Solid-Phase Synthesis: This high-throughput technique is particularly well-suited for generating large libraries of benzimidazole derivatives for screening purposes. impactfactor.org
The benzimidazole scaffold is known for its ability to interact with a wide range of biological targets. nih.govresearchgate.net A key research avenue is to screen analogues of this compound against various target classes to uncover novel therapeutic applications.
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of protein kinases, such as EGFR and VEGFR, which are critical targets in cancer therapy. nih.gov Screening for kinase inhibitory activity could identify potent and selective anticancer agents.
Topoisomerase Inhibition: DNA topoisomerases are another validated target for cancer chemotherapy, and some benzimidazoles have shown activity against these enzymes. nih.govnih.gov
Antimicrobial Targets: For the development of new anti-infective agents, analogues could be tested against essential microbial enzymes like dihydrofolate reductase (DHFR) or phenylalanyl-tRNA synthetase (PheRS). nih.govnih.gov
High-Throughput Screening (HTS): Employing HTS technologies will be vital for rapidly assessing large numbers of compounds against a wide array of biological targets to identify promising lead candidates. researchgate.net
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design of molecules with improved potency and desired pharmacokinetic properties. medcraveonline.commedcraveonline.com
Molecular Docking: This technique can be used to predict how different analogues of this compound bind to the active sites of specific biological targets, providing insights into the molecular basis of their activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structures of the analogues and their biological activities, which can then be used to predict the potency of novel, unsynthesized compounds. nih.govmedcraveonline.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein, helping to assess the stability of the complex over time. nih.govnih.gov
In Silico ADMET Profiling: Early prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues can help prioritize candidates with favorable drug-like profiles, reducing the likelihood of late-stage failures in the drug development process. nih.govnih.gov
By combining these advanced synthetic, biological, and computational strategies, researchers can systematically explore the therapeutic potential of analogues derived from the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(3-Methoxybenzyl)-5-aminobenzimidazole, and how do reaction conditions influence product purity?
- Answer : The synthesis typically involves two critical steps: (1) Nitro group reduction (e.g., converting 5-nitrobenzimidazole to 5-aminobenzimidazole using catalytic hydrogenation or osmium-polymer membranes ) and (2) alkylation of the benzimidazole nitrogen with 3-methoxybenzyl halides. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce the methoxybenzyl group, as demonstrated in analogous triazole syntheses . Key factors include:
- Temperature : High temperatures (>80°C) favor benzimidazole formation but may lead to byproducts like amides .
- Catalysts : Os–P membranes improve nitro-to-amine conversion efficiency (η) by 15–20% compared to traditional Pd/C .
- Leaving groups : Acyl chlorides yield higher purity than carboxylic acids due to better leaving-group reactivity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Answer : A combination of 1H/13C NMR and HRMS is critical:
- 1H NMR : Look for characteristic peaks:
- Methoxy protons at δ ~3.71 ppm (singlet, integration 3H) .
- Aromatic protons in the 6.5–7.8 ppm range, split due to substitution patterns .
- HRMS : The molecular ion [M+H]+ should match the calculated value (e.g., C14H16N5O+ at m/z 270.1355 ).
- Elemental analysis : Discrepancies >0.3% between calculated and experimental C/H/N values indicate impurities .
Advanced Research Questions
Q. How do contradictions in reported catalytic efficiencies for 5-nitrobenzimidazole reduction impact synthesis optimization?
- Answer : Studies show Os–P membrane efficiency varies significantly (ηOs–PSf ≤ ηOs–CA ≤ ηOs–PP) due to polymer matrix hydrophobicity and hydrogen diffusion rates . To resolve contradictions:
- Control experiments : Compare reaction rates under identical H2 flow (0.5–1.0 L/min) and pressure (1–3 bar).
- Deuterium tracing : Replace H2 with D2 to track hydrogenation pathways and identify rate-limiting steps .
- Data table :
| Membrane Type | Conversion Efficiency (η%) | Separation Efficiency (EE%) |
|---|---|---|
| Os–PSf | 62–68 | 55–60 |
| Os–CA | 70–75 | 65–70 |
| Os–PP | 78–85 | 75–80 |
Q. What methodological challenges arise in scaling up this compound synthesis, and how can they be addressed?
- Answer : Key challenges include:
- Byproduct formation : High-temperature alkylation promotes dimerization. Use low-polarity solvents (e.g., toluene) and slow reagent addition to minimize this .
- Catalyst recovery : Os–P membranes degrade after 5 cycles (20% efficiency loss). Regenerate with 0.1M HNO3 washes to restore η to 90% of initial values .
- Purification : Silica gel chromatography often fails for polar byproducts. Switch to reverse-phase HPLC (C18 column, MeOH/H2O gradient) .
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Answer :
- Docking studies : Use AutoDock Vina to model interactions with targets like kinase enzymes. For example, triazole-linked derivatives (e.g., compound 9c ) show strong binding to EGFR (ΔG = −9.2 kcal/mol) via hydrophobic interactions with the methoxybenzyl group .
- QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC50. Electron-withdrawing groups (e.g., -NO2) reduce activity by 40% compared to -OCH3 .
Data Validation & Reproducibility
Q. What strategies ensure reproducibility in spectral data for this compound?
- Answer :
- Internal standards : Add tetramethylsilane (TMS) for NMR calibration .
- Cross-lab validation : Share raw HRMS files (e.g., .RAW formats) via platforms like MassIVE to compare isotopic patterns .
- Elemental analysis : Replicate results within ±0.2% error margins using triplicate samples .
Ethical & Safety Considerations
Q. What safety protocols are recommended for handling this compound derivatives?
- Answer :
- PPE : Use nitrile gloves and fume hoods due to potential mutagenicity (Ames test positive for analogous nitro compounds) .
- Waste disposal : Neutralize acidic byproducts with NaHCO3 before incineration .
Future Directions
Q. How can isotopic labeling (e.g., 15N) advance mechanistic studies of this compound synthesis?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
